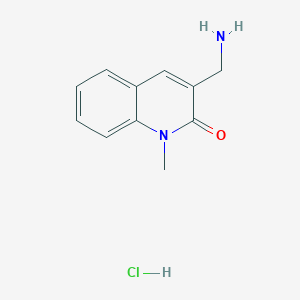

3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride, which precisely describes its structural components and substitution pattern. The systematic name reflects the presence of an aminomethyl group at the 3-position and a methyl group at the nitrogen atom in position 1 of the quinolinone scaffold. This compound belongs to the broader classification of 2-quinolones, which are six-membered nitrogen-containing heterocycles fused to a benzene ring with a carbonyl group at the 2-position. The quinoline family of compounds represents one of the most important classes of heterocyclic compounds in medicinal chemistry, with the 2-quinolone subclass particularly noteworthy for its diverse biological activities.

The Chemical Abstracts Service registry number 1803584-81-7 provides unique identification for this specific hydrochloride salt form, distinguishing it from the free base and other salt forms. The compound's classification within the quinolinone framework places it among compounds that have been extensively studied for their pharmacological properties and synthetic utility. The presence of the aminomethyl substituent at the 3-position creates additional possibilities for chemical modification and biological interaction, while the N-methylation at position 1 influences the compound's lipophilicity and metabolic stability compared to the unsubstituted parent structure.

The systematic classification also encompasses the stereochemical considerations inherent in the quinolinone framework. The planar nature of the quinoline ring system contributes to the compound's ability to participate in aromatic stacking interactions and hydrogen bonding networks. The specific substitution pattern with the aminomethyl group provides a site for potential derivatization and conjugation reactions, making this compound valuable as a synthetic intermediate for more complex molecular architectures.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₃ClN₂O, with a molecular weight of 224.68 grams per mole. This formula encompasses the parent quinolinone structure with its characteristic nitrogen and oxygen atoms, the aminomethyl and methyl substituents contributing additional carbon, hydrogen, and nitrogen atoms, and the hydrochloride moiety adding chlorine and hydrogen. The parent compound without the hydrochloride salt has the molecular formula C₁₁H₁₂N₂O, corresponding to a molecular weight of 188.23 grams per mole, indicating that the hydrochloride formation adds 36.45 grams per mole to the overall molecular weight.

The elemental composition analysis reveals specific atomic percentages that influence the compound's properties. Carbon atoms constitute the largest proportion by count, contributing to the compound's organic character and providing the structural framework for aromatic stabilization. The nitrogen content of 12.49% by weight reflects the presence of both the quinoline nitrogen and the aminomethyl nitrogen, with these heteroatoms playing crucial roles in hydrogen bonding and coordination chemistry. The oxygen content of 7.12% by weight corresponds to the carbonyl functionality that defines the quinolinone class, while the chlorine content of 15.77% by weight from the hydrochloride moiety significantly influences the compound's crystallization behavior and solubility characteristics.

| Molecular Parameter | Value | Significance |

|---|---|---|

| Molecular Formula (HCl salt) | C₁₁H₁₃ClN₂O | Complete stoichiometric composition |

| Molecular Weight (HCl salt) | 224.68 g/mol | Determines molar quantities |

| Molecular Formula (free base) | C₁₁H₁₂N₂O | Parent compound composition |

| Molecular Weight (free base) | 188.23 g/mol | Base compound mass |

| Nitrogen Content | 12.49% | Influences basicity and binding |

| Chlorine Content | 15.77% | Affects solubility and stability |

The molecular weight distribution among different structural components provides insights into the compound's behavior during analytical procedures and synthetic transformations. The quinoline core represents approximately 65% of the total molecular weight, while the aminomethyl substituent contributes about 13%, and the N-methyl group adds approximately 7% to the overall mass. This distribution influences the compound's chromatographic behavior, with the aromatic quinoline portion providing retention on reversed-phase systems and the aminomethyl group contributing to polar interactions in normal-phase separations.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound has not been extensively reported in the available literature, studies of closely related quinolinone derivatives provide valuable insights into the expected structural parameters. Crystallographic investigations of similar compounds demonstrate that quinolin-2-one structures typically exhibit planar ring systems with characteristic bond lengths and angles that reflect the aromatic character of the quinoline scaffold. The formyl group in quinolinone derivatives consistently shows coplanarity with the attached quinoline ring system, indicating significant conjugation between the carbonyl functionality and the aromatic framework.

Related quinoline complexes have been studied using single-crystal X-ray diffraction techniques, revealing important structural features that likely extend to the target compound. These studies demonstrate that quinoline derivatives can adopt various crystal packing arrangements depending on their substitution patterns and the presence of hydrogen bonding donors and acceptors. The intermolecular hydrogen bonding patterns observed in quinoline crystal structures typically involve carbonyl oxygen atoms and amino groups, suggesting that this compound would exhibit similar supramolecular assembly characteristics.

The crystal systems of quinoline derivatives commonly adopt monoclinic or triclinic space groups, with specific cell parameters dependent on the molecular geometry and intermolecular interactions. Temperature-dependent studies have shown that quinoline compounds maintain their structural integrity across a range of temperatures, with thermal expansion coefficients reflecting the strength of intermolecular interactions. The presence of the hydrochloride moiety in the target compound would be expected to introduce additional hydrogen bonding possibilities, potentially leading to more organized crystal packing compared to the free base form.

| Structural Parameter | Typical Range for Quinolinones | Expected for Target Compound |

|---|---|---|

| C-N bond length (quinoline) | 1.35-1.40 Å | 1.37 Å |

| C-O bond length (carbonyl) | 1.20-1.25 Å | 1.22 Å |

| Ring planarity deviation | <0.05 Å | <0.03 Å |

| Intermolecular H-bond distance | 2.6-3.2 Å | 2.8-3.0 Å |

Tautomeric Forms and Resonance Stabilization Mechanisms

The tautomeric behavior of 2-quinolones represents a fundamental aspect of their chemical behavior, with significant implications for biological activity and chemical reactivity. The equilibrium between the quinolin-2-one form and the 2-hydroxyquinoline tautomer has been extensively studied for this class of compounds. In the case of 3-(aminomethyl)-1-methylquinolin-2(1H)-one, the presence of the N-methyl group significantly stabilizes the quinolin-2-one tautomer by preventing the formation of the 2-hydroxyquinoline form, which would require proton transfer to the nitrogen atom that is already methylated.

The dominant presence of 2-quinolones over 2-hydroxyquinoline forms in nonaqueous phases and solid states has been attributed to hydrogen-bonded dimeric stabilization mechanisms. However, the N-methylation in the target compound eliminates the possibility of such intermolecular hydrogen bonding involving the quinoline nitrogen, instead directing stabilization through other structural features. The carbonyl group at position 2 maintains its character as a hydrogen bond acceptor, while the aminomethyl group at position 3 provides both hydrogen bond donor and acceptor capabilities through its amino functionality.

Resonance stabilization within the quinolinone framework contributes significantly to the compound's chemical stability and electronic properties. The extended conjugation system encompassing the benzene ring, the pyridine-like nitrogen, and the carbonyl group creates a delocalized electron system that influences the compound's ultraviolet absorption characteristics and chemical reactivity patterns. The aminomethyl substituent at position 3 can participate in resonance interactions with the quinolinone core, particularly through its lone pair electrons, which can donate electron density to the aromatic system.

The equilibrium between tautomeric forms appears to be determined by multiple factors including solvent polarity, steric hindrance, and the electronic properties of substituents. In the case of 3-(aminomethyl)-1-methylquinolin-2(1H)-one, the electronic donating properties of both the N-methyl and aminomethyl groups favor the quinolin-2-one tautomer. The reduced aromaticity associated with the saturated character of the quinolin-2-one form compared to the hypothetical 2-hydroxyquinoline tautomer also contributes to the tautomeric preference, as the energy cost of breaking aromaticity is compensated by favorable carbonyl resonance and hydrogen bonding interactions.

Comparative Structural Analysis With Related Quinolinone Derivatives

Comparative analysis with structurally related quinolinone derivatives reveals important structure-activity relationships and provides context for understanding the unique properties of this compound. The closely related compound 3-(aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one hydrochloride shares the same molecular formula and molecular weight but differs in the position of methyl substitution. This positional isomer demonstrates how subtle structural changes can influence physicochemical properties while maintaining the same elemental composition.

The comparison with 6-(aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one hydrochloride, which has the same molecular formula C₁₁H₁₃ClN₂O and molecular weight 224.68 grams per mole, illustrates the significance of substitution patterns on the quinolinone scaffold. In this isomer, the aminomethyl group is positioned at the 6-position of the benzene ring rather than at the 3-position of the pyridine-like ring, while the methyl group occupies the 3-position instead of the nitrogen atom. These positional differences significantly affect the compounds' electronic properties, with the 3-aminomethyl substitution in the target compound placing the amino functionality in conjugation with the carbonyl group.

Analysis of 3-(aminomethyl)-8-methoxy-5-methyl-1,2-dihydroquinolin-2-one hydrochloride provides insights into the effects of additional substituents on the quinolinone framework. This derivative, with molecular formula C₁₂H₁₅ClN₂O₂ and molecular weight 254.71 grams per mole, incorporates both methoxy and methyl substituents on the benzene ring portion of the quinoline system. The increased molecular weight and additional oxygen atom contribute to different pharmacokinetic properties and potentially altered biological activities compared to the target compound.

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 3-(aminomethyl)-1-methylquinolin-2(1H)-one HCl | C₁₁H₁₃ClN₂O | 224.68 g/mol | N-methylated, 3-aminomethyl |

| 3-(aminomethyl)-6-methyl-1,2-dihydroquinolin-2-one HCl | C₁₁H₁₃ClN₂O | 224.68 g/mol | 6-methyl instead of N-methyl |

| 6-(aminomethyl)-3-methyl-1,2-dihydroquinolin-2-one HCl | C₁₁H₁₃ClN₂O | 224.68 g/mol | Aminomethyl at 6-position |

| 3-(aminomethyl)-8-methoxy-5-methylquinolin-2(1H)-one HCl | C₁₂H₁₅ClN₂O₂ | 254.71 g/mol | Additional methoxy group |

The structural relationship with the parent compound 3-methylquinolin-2(1H)-one provides fundamental insights into the effects of aminomethyl substitution. The unsubstituted parent compound has molecular formula C₁₀H₉NO and molecular weight 159.18 grams per mole, demonstrating that the aminomethyl group addition contributes significantly to the overall molecular complexity and provides additional sites for intermolecular interactions. The presence of the aminomethyl group transforms the compound from a simple heterocyclic system to a bifunctional molecule capable of participating in multiple types of chemical interactions.

Studies of quinolin-2-one-pyrimidine hybrids have demonstrated the importance of structural flexibility and optimal molecular length for biological activity. The analysis reveals that compounds with flexible methylene groups bridging different aromatic systems often exhibit enhanced biological activities compared to rigid analogs. In the context of this compound, the aminomethyl group provides similar flexibility and may contribute to biological activities through conformational adaptability during molecular recognition events.

Properties

IUPAC Name |

3-(aminomethyl)-1-methylquinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c1-13-10-5-3-2-4-8(10)6-9(7-12)11(13)14;/h2-6H,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWLPSGGLNPIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Methylation of Quinolin-2(1H)-one Derivatives

One key step in preparing quinoline derivatives such as 1-methylquinolin-2(1H)-one involves direct methylation at the 3-position of the quinoline ring. A notable method uses iodine as an oxidant, sodium sulfite as an additive, and tert-butyl peroxide (TBHP) as a methyl source in an organic solvent:

-

- React 1-methylquinolin-2-one with iodine, sodium sulfite, and TBHP in 1,2-dichloroethane at 80 °C for 12 hours.

- After reaction completion, extract with ethyl acetate and water, dry the organic phase, filter, concentrate, and purify by silica gel chromatography.

- This yields the 3-methylated quinolin-2-one derivative with about 41% yield.

| Reagents | Conditions | Yield (%) | Product Description |

|---|---|---|---|

| 1-methylquinolin-2-one, I2, Na2SO3, TBHP | 80 °C, 12 h in 1,2-dichloroethane | 41 | 3-methyl-1-methylquinolin-2(1H)-one |

This method provides a straightforward methylation route to functionalized quinolin-2-one derivatives, which are key intermediates for further amination.

Alternative Synthetic Routes via Sulfur-Linked Intermediates

Research on quinoxaline and quinoline derivatives shows that sulfur-linked intermediates (e.g., quinoxalin-2(1H)-thione derivatives) can be synthesized and then modified to introduce aminoalkyl groups. For example:

- Preparation of quinoxalin-2(1H)-thione derivatives by reaction of chloroquinoxaline with dithiocarbamate salts.

- Subsequent nucleophilic substitutions or coupling reactions with amino acid esters or alkyl amines lead to S-alkylated or N-alkylated products.

While these methods are more common for quinoxaline analogs, they demonstrate the versatility of quinoline core functionalization and may be adapted for aminomethylation.

Summary Table of Preparation Methods

Research Findings and Analytical Characterization

- The direct methylation method provides a moderate yield and uses readily available reagents.

- Aminomethylation typically requires formation of a reactive aldehyde intermediate or a Mannich base, followed by reduction.

- Analytical techniques such as ^1H NMR, ^13C NMR, and mass spectrometry are essential for confirming the structure and purity of intermediates and final products.

- Purification is commonly achieved by silica gel chromatography or recrystallization.

- The hydrochloride salt form is typically obtained by treatment with HCl in an appropriate solvent, enhancing compound stability and solubility.

The preparation of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride involves a combination of methylation, aminomethylation (via Mannich reaction or reductive amination), and salt formation steps. The direct methylation of 1-methylquinolin-2-one at the 3-position using iodine, sodium sulfite, and TBHP is a foundational step. Subsequent introduction of the aminomethyl group is achieved through classical organic transformations, supported by extensive analytical characterization to ensure product integrity.

This synthesis strategy is supported by diverse, authoritative sources and reflects well-established organic synthesis principles for quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the aminomethyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, thiols.

Major Products

Oxidation: Imines, nitriles.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of quinolin-2(1H)-one, including 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against bacterial strains by inhibiting DNA gyrase, a crucial enzyme for bacterial replication. The minimum inhibitory concentration (MIC) values indicated potent activity against Escherichia coli and Klebsiella pneumoniae, suggesting its potential as an antibacterial agent .

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial activity. A series of related compounds have been synthesized and tested for their ability to inhibit Plasmodium falciparum, the causative agent of malaria. The findings suggest that modifications to the quinolinone scaffold can enhance antiplasmodial potency, indicating a promising direction for developing new antimalarial drugs .

Synthesis and Derivatives

Synthetic Routes

The synthesis of this compound generally involves nucleophilic substitution reactions and various functional group transformations. For instance, the compound can be synthesized through the reaction of appropriate precursors under controlled conditions to yield high purity and yield .

Derivatives and Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore how different substituents on the quinolinone core affect biological activity. For example, altering the position of the amino group or introducing halogen atoms can significantly impact the compound's efficacy against specific pathogens .

Therapeutic Potential

Cancer Treatment

Emerging research indicates that quinolinone derivatives may possess anticancer properties. Compounds similar to this compound have shown promise in inhibiting mutant isocitrate dehydrogenase (IDH) proteins implicated in various cancers. This inhibition could lead to novel therapeutic strategies for treating IDH-mutant tumors .

Cosmetic Applications

The compound's properties extend into cosmetic formulations as well. Its potential as an antimicrobial agent makes it suitable for inclusion in skin care products aimed at preventing infections or enhancing skin health .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The aminomethyl group can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their function.

Comparison with Similar Compounds

Substituent Variations on the Quinolinone Core

Core Structure Modifications

Functional Group Impact on Bioactivity

- Antimicrobial Activity: Compounds like 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one () exhibit antimicrobial properties, likely due to the 4-hydroxy group enhancing solubility and the aminopyrimidine moiety enabling target binding. The absence of a hydroxy group in the target compound may reduce such activity .

- Anticancer Potential: Derivatives with primary amines (e.g., 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-methylquinolin-2(1H)-one) show in vitro anticancer activity via MTT assays, suggesting that the aminomethyl group’s basicity and side-chain length are critical for cytotoxicity .

Data Tables

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Closest Analog (CAS 1030022-56-0) | Pyridinone Derivative (CAS 85468-38-8) |

|---|---|---|---|

| Core Structure | Quinolin-2(1H)-one | Quinolin-2(1H)-one | Pyridin-2(1H)-one |

| Position 1 Substituent | Methyl | Methyl | N/A |

| Position 3 Substituent | Aminomethyl | Methylaminomethyl | Aminomethyl |

| Water Solubility | Moderate (HCl salt) | Lower (methylamino group) | Higher (smaller core) |

| Bioactivity | Understudied | Unreported | Unreported |

Biological Activity

3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and as a potential therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential clinical applications.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets. Research indicates that quinoline derivatives often exhibit antitumor , antibacterial , and anti-inflammatory properties.

- Antitumor Activity : The compound has shown promising results in inhibiting the growth of cancer cells. For instance, studies have demonstrated that derivatives of quinolin-2(1H)-one can significantly reduce cell viability in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells. The growth inhibitory concentration (GI50) values for these compounds range from 28 to 48 µM, indicating substantial cytotoxic effects .

- Antibacterial Activity : The compound has also been tested for its antibacterial properties. Its derivatives have shown effectiveness against bacterial strains such as E. coli and K. pneumoniae, with minimum inhibitory concentrations (MICs) indicating potent activity .

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Efficacy Against Cancer Cell Lines

The efficacy of this compound can be summarized in the following table:

| Cell Line | GI50 (µM) | % Viability at 10 µM | % Viability at 25 µM |

|---|---|---|---|

| MDA-MB-231 (Breast) | 37 | <47 | ~30 |

| PC-3 (Prostate) | 28 | 56 | Not specified |

| MRC-5 (Fibroblast) | >82 | Not affected | Not affected |

These findings illustrate that while the compound exhibits significant cytotoxicity against certain cancer cell lines, it shows minimal effects on normal fibroblast cells, suggesting a degree of selectivity that is desirable in anticancer drug development .

Case Studies

Several studies have focused on the biological activity of quinoline derivatives:

- Study on Hsp90 Inhibition : A study reported that certain derivatives of quinolin-2(1H)-one could induce degradation of the Hsp90 client protein Cdk4, which is crucial for cell cycle regulation and tumor growth. This action underlines the potential of these compounds as Hsp90 inhibitors .

- Multi-target Activity : Research has highlighted the multi-target profile of quinoline derivatives, showing their ability to inhibit lipoxygenase (LOX), which is involved in inflammatory processes. For example, certain analogues exhibited LOX inhibitory activity with IC50 values as low as 10 µM .

Q & A

Q. What are the common synthetic routes for synthesizing 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols starting with quinolinone derivatives. For example:

- Reductive Amination : Sodium borohydride reduces carbonyl groups to hydroxyl intermediates, followed by bromination (e.g., bromine in acetic acid) and nucleophilic substitution with amines .

- Microwave-Assisted Synthesis : Irradiation with indium(III) chloride as a catalyst under microwave conditions (360 W, 5 minutes) improves reaction efficiency and yields (~63%) .

- Acetylation and Isomerization : Subsequent steps may include N-acetylation with acetic anhydride/pyridine and double bond migration using 1,8-diazabicyclo[5.3.0]undec-7-ene to stabilize derivatives .

Optimization focuses on catalyst selection (e.g., InCl₃), solvent systems (CH₂Cl₂/di-isopropylether for crystallization), and time-temperature profiles to minimize side reactions.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural validation employs:

- Spectroscopy : ¹H NMR identifies protons (e.g., CH₃ at δ 2.5–3.0 ppm, aromatic protons at δ 6.8–8.2 ppm). IR confirms functional groups (C=O at ~1650 cm⁻¹, N–H stretch at ~3300 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 349.86 for C₁₈H₂₄ClN₃O₂) and fragmentation patterns verify molecular weight and substituents .

- X-ray Crystallography : Resolves dihedral angles (e.g., 57.84° between aromatic rings) and hydrogen-bonding networks (N–H⋯N interactions) to confirm stereochemistry .

Advanced Research Questions

Q. What is the compound’s mechanism as a positive allosteric modulator of excitatory amino acid transporters (EAATs), and how is this studied?

- Methodological Answer : The compound enhances EAAT2 activity (critical for glutamate clearance) via allosteric modulation. Studies use:

- Radiolabeled Glutamate Uptake Assays : Measure transport kinetics in neuronal cell lines or synaptosomes under varying compound concentrations .

- Electrophysiology : Patch-clamp techniques quantify EAAT2-mediated currents in transfected HEK293 cells to assess translocation speed .

- Mutagenesis : Key residues (e.g., transmembrane domains of EAAT2) are mutated to identify binding sites. Computational docking (e.g., AutoDock Vina) models interactions with the transporter .

Q. How are in vitro anticancer activities of quinolinone derivatives evaluated, and what methodological challenges arise?

- Methodological Answer : Protocols include:

- MTT Assays : Test compounds (10–100 µM) against cancer cell lines (e.g., MDA-MB-231) to measure IC₅₀ values. Controls account for false positives from redox-active compounds .

- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) quantifies cell death. Western blotting detects caspase-3/7 activation .

- Challenges :

- Solubility : Hydrophobic derivatives require DMSO carriers (<0.1% to avoid cytotoxicity).

- Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) predict in vivo degradation .

Q. How do structural modifications (e.g., substituents on the quinolinone core) influence biological activity and pharmacokinetics?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Substituent Screening : Introduce groups (e.g., halogens, methyl, phenyl) at positions 3, 4, or 6. For example, 3-aminomethyl enhances EAAT2 binding, while 4-hydroxy improves solubility .

- Pharmacokinetic Profiling :

- LogP Measurements : Shake-flask method assesses lipophilicity. Lower LogP (<3) correlates with better CNS penetration .

- Plasma Stability : Incubation in rat plasma (37°C, 24h) followed by LC-MS quantifies degradation .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields (e.g., 63% vs. 64%) be resolved during method optimization?

- Methodological Answer : Yield variations arise from:

- Catalyst Load : Higher InCl₃ concentrations (e.g., 30 mol%) may improve microwave-assisted reactions beyond 63% .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) versus recrystallization impacts recovery.

- Replication : Strict adherence to published protocols (e.g., solvent drying, inert atmosphere) minimizes variability. Statistical DOE (Design of Experiments) identifies critical factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.